3-(3,4,5-Trimethoxybenzoyl)azepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4,5-trimethoxybenzoyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-20-12-8-10(9-13(21-2)15(12)22-3)14(18)11-6-4-5-7-17-16(11)19/h8-9,11H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBNQRBIKRDLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 3,4,5 Trimethoxybenzoyl Azepan 2 One
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. sccj.net For 3-(3,4,5-trimethoxybenzoyl)azepan-2-one, the most logical disconnection is the carbon-carbon bond between the C3 position of the azepan-2-one (B1668282) ring and the carbonyl of the benzoyl group. This bond is strategically broken because its formation in the forward direction corresponds to a reliable C-acylation reaction.
This retrosynthetic step identifies two primary precursors:
Azepan-2-one : Also commonly known as ε-caprolactam, this seven-membered cyclic amide forms the core structure.
3,4,5-Trimethoxybenzoyl synthon : This is typically used in the form of an activated acylating agent, most commonly 3,4,5-Trimethoxybenzoyl chloride , to facilitate the reaction.
The forward synthesis, therefore, hinges on the effective C-acylation of azepan-2-one with 3,4,5-trimethoxybenzoyl chloride, a process that requires careful selection of reaction conditions to ensure acylation occurs at the carbon atom adjacent to the carbonyl group rather than at the nitrogen atom.
Classical and Modern Approaches to Azepan-2-one Core Synthesis
The azepan-2-one (ε-caprolactam) ring is a crucial industrial chemical, primarily serving as the monomer for Nylon 6. researchgate.net Its synthesis has been the subject of extensive research, leading to both classical and modern methodologies.
Ring-opening polymerization (ROP) is a fundamental process associated with lactams like azepan-2-one, but it is a reaction of the lactam to form a polymer, not a method for synthesizing the monomer ring itself. nih.gov The most prevalent method is anionic ring-opening polymerization (AROP), which is highly efficient for producing polyamides. nih.govrsc.org
The mechanism of AROP involves three main stages: rsc.org
Initiation : A strong, non-nucleophilic base removes the proton from a lactam monomer, creating a lactam anion. This anion is then acylated by a co-initiator (or activator), such as an N-acyllactam, forming the true initiating species. nih.gov
Propagation : The lactam anion attacks the endocyclic carbonyl group of another monomer, causing the ring to open and extend the polymer chain. This process regenerates an active site at the end of the growing chain, allowing for the sequential addition of more monomers. youtube.com
Termination : Side reactions, especially at higher temperatures, can lead to the termination of the growing polymer chain. rsc.org
While ROP is critical for the application of azepan-2-one in materials science, the synthesis of the monomer itself relies on different chemical transformations. youtube.comacs.org
The Beckmann rearrangement is the cornerstone of industrial ε-caprolactam production. researchgate.netnih.gov This reaction transforms an oxime into an amide through an acid-catalyzed rearrangement. researchgate.netjocpr.com The standard process begins with cyclohexanone (B45756), which is converted to cyclohexanone oxime. The oxime is then treated with a strong acid, causing the group anti-periplanar to the hydroxyl group to migrate to the nitrogen, yielding azepan-2-one (ε-caprolactam). researchgate.net
The reaction is renowned for its efficiency and is integral to the manufacturing of Nylon 6. nih.gov Various catalytic systems have been developed to facilitate this rearrangement under different conditions.
Table 1: Selected Catalysts and Conditions for the Beckmann Rearrangement
| Catalyst System | Substrate | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Concentrated Sulfuric Acid | Cyclohexanone Oxime | High Temperature (~130°C) | High | researchgate.net |
| Cyanuric Chloride / ZnCl₂ | Various Ketones | Refluxing Acetonitrile (B52724) | 30% for ε-caprolactam | nih.gov |
| Boronic Acid / Perfluoropinacol | Various Oximes | HFIP/MeNO₂ mixture | Good to Excellent | nih.gov |
| Ga(OTf)₃ | Cyclohexanone Oxime | CH₃CN, 40°C, 20 min | 92% Conversion | libretexts.org |
Beyond the Beckmann rearrangement, modern organic synthesis offers various intramolecular cyclization strategies to construct the seven-membered lactam ring of azepan-2-one and its derivatives. researchgate.netfrontiersin.org These methods provide alternative routes that can be advantageous for creating substituted or functionalized lactams.
Key strategies include:
Palladium-Catalyzed Cyclization : Unsaturated secondary lactams can be prepared through the palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene, proceeding via an aza-Heck-type pathway. researchgate.net
Copper-Catalyzed Reactions : Tandem amination/cyclization of certain fluorinated allenynes catalyzed by copper(I) has been shown to produce functionalized azepines. nih.gov
Radical Cyclization : Photocatalysis can be used to generate aryl radicals from unactivated aryl iodides, which can then undergo intramolecular hydrogen transfer reactions to form cyclic structures under mild conditions. researchgate.net
Transition-Metal-Free Cyclization : The intramolecular cyclization of amino acid-derived diazoketones can be promoted by Brønsted acids like silica-supported perchloric acid to form heterocyclic structures. frontiersin.org
These methods highlight the versatility of modern synthetic chemistry in accessing complex ring systems like azepan-2-one from linear precursors. researchgate.net
Introduction of the 3,4,5-Trimethoxybenzoyl Moiety
The final key transformation in synthesizing the target molecule is the attachment of the 3,4,5-trimethoxybenzoyl group to the C3 position of the azepan-2-one ring. This is achieved through a C-acylation reaction.
The C-acylation of a lactam is a challenging reaction due to the potential for competitive N-acylation at the amide nitrogen or O-acylation of the corresponding enolate. acs.org To achieve the desired C-acylation for this compound, the reaction typically proceeds by first generating an enolate from azepan-2-one using a strong, non-nucleophilic base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride.
The general mechanism is analogous to a Friedel-Crafts acylation, where a Lewis acid is often used to activate the acyl chloride, making it a more potent electrophile. libretexts.orgkhanacademy.orgyoutube.com In the context of lactam acylation, the choice of base, solvent, and temperature is critical to favor the formation of the C-acylated product. acs.org
Table 2: General Conditions for Acylation Reactions
| Reaction Type | Reagents & Catalysts | Key Features | Reference(s) |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Forms an acylium ion electrophile. Used for aromatic substrates. | libretexts.orgyoutube.com |
| Lactam C-Acylation | Lactam, Strong Base (e.g., LHMDS), Acyl Source (e.g., Acyl Chloride) | Forms a lactam enolate as the nucleophile. Can be challenging due to competing N- and O-acylation. | acs.org |
| Enantioselective C-Acylation | α-Substituted Lactam, Benzonitrile, Aryl Halide, Ni-catalyst, Chiral Ligand | A three-component coupling that generates β-keto lactams with high enantioselectivity. | acs.org |
The reaction between the azepan-2-one enolate and 3,4,5-trimethoxybenzoyl chloride results in the formation of the C-C bond, yielding the final target molecule, this compound.
Coupling Reactions for Aromatic Acyl Group Introduction
The introduction of the 3,4,5-trimethoxybenzoyl moiety onto the azepan-2-one scaffold is a critical transformation in the synthesis of the target compound. The most prominent method for achieving this C-acylation is the Friedel-Crafts acylation and its variations. wikipedia.orgnih.gov This family of reactions involves the electrophilic substitution of a proton on the azepan-2-one ring, typically at the α-carbon to the carbonyl group, with an acyl group.
The process generally begins with the generation of a highly electrophilic acylium ion from an acylating agent, such as 3,4,5-trimethoxybenzoyl chloride. This is achieved using a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being a conventional choice. youtube.comkhanacademy.org The azepan-2-one, in its enol or enolate form, then acts as the nucleophile, attacking the acylium ion to form the C-C bond at the C3 position.
The reaction mechanism can be summarized as follows:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 3,4,5-trimethoxybenzoyl chloride, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion. youtube.com
Nucleophilic Attack: The azepan-2-one is deprotonated at the C3 position by a base or the reaction medium to form an enolate. This enolate then attacks the acylium ion.
Product Formation: A subsequent workup quenches the reaction and yields the final this compound product.
The choice of catalyst and reaction conditions is crucial for the success of this acylation. While traditional Lewis acids are effective, they often need to be used in stoichiometric amounts and can be sensitive to moisture.
| Catalyst/Method | Acylating Agent | Typical Conditions | Key Features & Considerations |
| Aluminum Chloride (AlCl₃) | 3,4,5-Trimethoxybenzoyl chloride | Inert solvent (e.g., CS₂, nitrobenzene), often heated. | Standard, powerful Lewis acid; can lead to side reactions if not controlled. wikipedia.orglibretexts.org |
| Tin(IV) Chloride (SnCl₄) | 3,4,5-Trimethoxybenzoyl chloride | Milder than AlCl₃; can offer better selectivity in complex substrates. nih.gov | |
| Polyphosphoric Acid (PPA) | 3,4,5-Trimethoxybenzoic acid | Can act as both catalyst and solvent; useful for intramolecular acylations. nih.gov | |
| Zeolites | 3,4,5-Trimethoxybenzoyl chloride or anhydride | Solid acid catalysts; offer advantages in recyclability and reduced waste (Green Chemistry). wikipedia.org |
Stereoselective Synthesis and Chiral Resolution Techniques
The C3 position of the azepan-2-one ring in this compound is a stereocenter. Consequently, the synthesis of this compound without chiral control results in a racemic mixture of two enantiomers. The development of stereoselective synthetic methods or the resolution of the racemic mixture is essential for investigating the specific biological activities of each enantiomer.
Stereoselective Synthesis: This approach aims to directly produce a specific enantiomer. This can be achieved through several strategies:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the azepan-2-one nitrogen. This auxiliary directs the incoming 3,4,5-trimethoxybenzoyl group to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically pure compound.
Chiral Catalysis: A chiral Lewis acid or a chiral base can be used to catalyze the acylation reaction. The chiral environment created by the catalyst favors the formation of one enantiomer over the other.
Chiral Resolution: This involves separating the enantiomers from a racemic mixture.
Diastereomeric Salt Formation: The racemic compound can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers.
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. google.com This allows for the separation of the faster-reacting enantiomer (in its reacted form) from the unreacted, slower-reacting enantiomer.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers based on their differential interactions with the chiral support.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, scalable technique. | Success is not guaranteed; requires suitable resolving agents and crystallization conditions. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. google.com | Can provide high enantiomeric excess for the unreacted enantiomer. | Maximum theoretical yield for one enantiomer is 50%; requires careful control. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Highly effective for a wide range of compounds; can be used for both analysis and preparation. | Can be expensive for large-scale separations; requires specialized equipment. |
One-Pot and Multicomponent Reaction Approaches
Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design synthetic routes to its analogues. nih.govnih.gov
An MCR approach could potentially construct the core heterocyclic structure and introduce the required functionalities in a single synthetic operation. For instance, a hypothetical three-component reaction could involve:
An amino acid derivative (e.g., a 6-aminohexanoic acid ester) as the backbone for the azepan-2-one ring.
A derivative of 3,4,5-trimethoxybenzaldehyde (B134019).
A third component, such as an isocyanide, in a Ugi-type reaction. researchgate.net
Such a strategy would assemble a precursor that could be cyclized to form the desired azepan-2-one ring system. Multicomponent reactions are known for their high convergence and for providing access to diverse libraries of compounds for biological screening. rsc.orgmdpi.com
| Component A | Component B | Component C | Potential Reaction Type | Outcome |
| 6-Aminohexanoic acid ester | 3,4,5-Trimethoxybenzaldehyde | Isocyanide | Ugi Three-Component Reaction | Acyclic precursor that can be cyclized to an azepan-2-one derivative. researchgate.net |
| 3,4,5-Trimethoxybenzoylacetonitrile | A diamine or amino alcohol | An aldehyde | Heterocycle formation (e.g., pyrimidine (B1678525) or diazepine (B8756704) synthesis) | Synthesis of a related heterocyclic analogue. nih.govmdpi.com |
| An enolizable ketone | 3,4,5-Trimethoxybenzaldehyde | A nitrogen source (e.g., urea, thiourea) | Biginelli Reaction | Dihydropyrimidinone analogue. nih.gov |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of pharmacologically active molecules and their analogues.
Key green chemistry considerations for synthesizing analogues of this compound include:
Catalysis: Replacing stoichiometric Lewis acids like AlCl₃ with catalytic and recyclable alternatives such as zeolites, clays, or other solid acids can significantly reduce waste and environmental impact. wikipedia.org
Solvent Choice: Traditional solvents for Friedel-Crafts reactions, like chlorinated hydrocarbons or carbon disulfide, are toxic and volatile. The development of syntheses in greener solvents like water, ethanol (B145695), or even solvent-free conditions is a primary goal. nih.gov
Atom Economy: One-pot and multicomponent reactions (as discussed in Section 2.5) are inherently greener as they maximize the incorporation of atoms from the reactants into the final product, minimizing waste. nih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating.
| Green Approach | Traditional Method | Green Alternative | Benefit |
| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of solid acids (e.g., zeolites, montmorillonite (B579905) clay). wikipedia.org | Reduced waste, catalyst recyclability, easier product purification. |
| Solvent | Chlorinated solvents (e.g., DCM), CS₂. | Water, ethanol, or solvent-free conditions. nih.gov | Reduced toxicity and environmental pollution. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot or multicomponent reactions. rsc.orgnih.gov | Higher efficiency, less waste, reduced use of solvents and energy. |
| Energy | Conventional heating (oil bath). | Microwave irradiation, ultrasound. | Faster reaction rates, lower energy consumption. |
Chemical Transformations and Reactivity of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One
Reactions Involving the Azepan-2-one (B1668282) Lactam Ring
The azepan-2-one ring, a derivative of ε-caprolactam, contains a lactam functionality which is a key site for various chemical reactions. The presence of the N-benzoyl group activates the lactam ring, influencing its reactivity.
The carbonyl group within the lactam ring is susceptible to nucleophilic attack. While amides are generally stable, the N-acyl substitution in 3-(3,4,5-trimethoxybenzoyl)azepan-2-one can weaken the amide bond, making it more prone to cleavage.
Transamidation: N-acyl lactams can undergo nickel-catalyzed transamidation, which results in the opening of the lactam ring. This reaction typically involves treating the N-acyl lactam with an amine in the presence of a suitable nickel catalyst, such as Ni(PPh₃)₂Cl₂, and a reducing agent. This method is effective for various ring sizes, including seven-membered azepane rings researchgate.net.
Hydrolysis: Like other lactams, the azepan-2-one ring can be opened via hydrolysis under acidic or basic conditions to yield the corresponding amino acid, in this case, a derivative of ε-aminocaproic acid. The rate of hydrolysis is generally slower than for more strained lactams like β-lactams but can be facilitated by the N-acyl group. The general mechanism for lactam hydrolysis involves nucleophilic attack of water or hydroxide (B78521) on the lactam carbonyl, leading to a tetrahedral intermediate that subsequently collapses to break the C-N bond wikipedia.orgacs.org.
Table 1: Potential Ring-Opening Reactions
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Transamidation | Amine (R-NH₂), Ni Catalyst, Reductant | Ring-opened amides |
The azepane ring offers several positions for further functionalization, which can be crucial for modifying the compound's properties.
N-Alkylation/N-Arylation: While the nitrogen atom is already acylated, displacement of the trimethoxybenzoyl group or reactions on a de-acylated precursor could allow for the introduction of various N-substituents. N-alkylation of ε-caprolactam itself is typically achieved by first forming the sodium salt with a strong base, followed by reaction with an alkyl halide arkat-usa.orgresearchgate.net.
α-Carbon Functionalization: The carbon atoms alpha to the lactam carbonyl (C3 and C7) are potential sites for reaction. The acidity of the α-hydrogens can be exploited for enolate formation and subsequent reaction with electrophiles, although the existing C3-substituent will influence the regioselectivity and stereoselectivity of such reactions.
Halogenation: The nitrogen of the parent lactam can be halogenated. For instance, N-bromocaprolactam is a known electrophilic brominating agent, prepared from caprolactam enamine.net. This suggests that under specific conditions, the lactam nitrogen could potentially be functionalized with a halogen.
Reactivity of the 3,4,5-Trimethoxybenzoyl Group
The 3,4,5-trimethoxybenzoyl moiety is characterized by an electron-rich aromatic ring and an electrophilic ketone carbonyl group, both of which are sites for chemical reactions.
The three methoxy (B1213986) groups on the benzene (B151609) ring are strong electron-donating groups, making the ring highly activated towards electrophilic aromatic substitution (SEAr). saskoer.ca They direct incoming electrophiles to the ortho and para positions. In the case of a 1,2,3-trimethoxybenzene (B147658) system, the positions are not equivalent.
Directing Effects: The methoxy groups at positions 3 and 5 will direct incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para). The methoxy group at C4 will direct to the C3 and C5 positions (ortho). The combined effect of these groups strongly activates the ring, particularly at the C2 and C6 positions, which are ortho to two methoxy groups and meta to one. However, substitution at the C6 position (equivalent to C2) is the most likely outcome due to the directing influence of the 3- and 5-methoxy groups and the para-directing effect of the 4-methoxy group. Studies on 1,2,3-trimethoxybenzene have shown that electrophilic substitution can occur, though regioselectivity can be complex acs.orgnih.gov.
Common SEAr Reactions: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions could potentially be performed, although the high activation of the ring may require mild conditions to avoid polysubstitution or side reactions. For example, Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of AlCl₃ has been reported to yield both the expected acylation products and subsequent cyclization products nih.gov.
The ketone carbonyl group is a classic electrophilic center, susceptible to attack by nucleophiles. libretexts.org However, its reactivity is modulated by the attached electron-rich trimethoxyphenyl ring.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. libretexts.org Common reactions include:
Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to a secondary alcohol.
Grignard/Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin. ncert.nic.in
Electronic Effects: The electron-donating methoxy groups on the aromatic ring increase the electron density on the carbonyl carbon, making it less electrophilic and thus potentially less reactive towards nucleophiles compared to ketones with electron-withdrawing groups. ncert.nic.in
Table 2: Potential Reactions of the Trimethoxybenzoyl Group
| Moiety | Reaction Type | Reagents & Conditions | Potential Product |
|---|---|---|---|
| Trimethoxybenzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Halogenated aromatic ring |
| Carbonyl Center | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Carbonyl Center | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary alcohol |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound class, systematic modifications can be made to its core components. Such studies are common in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of lead compounds. nih.govnih.gov
Modification of the Azepane Ring:
Ring Size: Synthesis of analogues with different lactam ring sizes (e.g., pyrrolidinone, piperidinone) could probe the importance of the seven-membered ring for activity.
Substitution: Introduction of various substituents at other positions of the azepane ring (e.g., C4, C5, C6, C7) with different electronic and steric properties. For example, SAR studies on other azepan-2-one derivatives have explored substitution at the C4 position nih.gov.
Modification of the Linker and Carbonyl Group:
Carbonyl Reduction/Conversion: The ketone can be reduced to a secondary alcohol, which could then be further derivatized (e.g., esterified, etherified). The alcohol could also introduce a new chiral center.
Linker Homologation: The length of the linker between the two ring systems could be varied.
Modification of the Trimethoxybenzoyl Moiety:
Aromatic Substitution: The substitution pattern on the benzene ring can be altered. This includes changing the number and position of the methoxy groups or replacing them with other substituents (e.g., halogens, alkyls, hydroxyls). This is a common strategy in SAR studies to tune electronic and lipophilic properties. acs.org
Ring Replacement: The trimethoxybenzoyl group could be replaced with other aromatic or heteroaromatic systems to explore the impact on biological activity.
Modification of Methoxy Substituents
The three methoxy groups on the benzoyl ring are significant for the molecule's interaction with biological targets but are also common sites for chemical modification. The primary transformation for these groups is demethylation to reveal hydroxyl functionalities.
Research Findings: The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial component for the biological activity of many colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov Generally, modifications to the methoxy groups, such as demethylation or substitution with bulkier groups, can lead to a significant reduction in potency. nih.gov However, such transformations are a key strategy in structure-activity relationship (SAR) studies to probe the importance of each methoxy group for target binding.
Selective demethylation of the p-methoxy group is a common strategy. This can be achieved using various reagents, with Lewis acids being particularly effective. For instance, aluminum halides can selectively cleave the methyl ether at the 4-position of a 3,4,5-trimethoxybenzoyl ester. google.com Another reported method for demethylating 3,4,5-trimethoxybenzaldehyde (B134019) involves heating with a mixture of piperidine (B6355638) and water, which selectively removes the methyl group at the 4-position to yield syringaldehyde. mdma.ch
While specific examples of demethylation on this compound are not extensively documented in publicly available literature, the established chemical precedents for the 3,4,5-trimethoxybenzoyl group suggest high feasibility. The resulting hydroxylated derivatives could serve as intermediates for further functionalization, such as the introduction of new alkyl or aryl groups, or as handles for conjugation.
Below is a table summarizing common reagents used for the demethylation of trimethoxyaryl compounds, which would be applicable to this compound.
| Reagent Class | Specific Reagent(s) | Target Position(s) | Reference |
| Lewis Acids | Aluminum Chloride (AlCl₃), Aluminum Bromide (AlBr₃) | Primarily 4-position | google.com |
| Amine/Water | Piperidine / H₂O | 4-position | mdma.ch |
| Strong Acid | Hydrochloric Acid (HCl) | All positions (non-selective) | mdma.ch |
Alterations to the Azepane Ring Substituents
The azepan-2-one (ε-caprolactam) ring offers several positions for chemical modification to explore new chemical space and alter the compound's physicochemical properties. These alterations can include N-substitution or substitution on the carbon backbone of the ring.
Research Findings: The synthesis of functionalized caprolactam rings is a well-established field. One efficient method is the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime, which can be used to introduce substituents at various positions on the resulting lactam ring. For example, 5-azepane-2-one ethylene (B1197577) ketal has been synthesized via this route, providing a ketone handle on the caprolactam ring that can be further modified. acs.org
Ring-closing metathesis (RCM) is another powerful technique used to synthesize functionalized α-amino caprolactams, demonstrating a high tolerance for diverse functional groups on the amide nitrogen. lookchem.com While these methods typically involve creating the substituted ring before attaching the N-benzoyl group, they highlight the chemical tractability of the azepane scaffold.
For a pre-formed molecule like this compound, modifications would likely target the N-H bond of the lactam if the benzoyl group were attached elsewhere, or the α-carbons to the carbonyl and nitrogen atoms. However, given the N-benzoyl substitution, modifications would focus on the carbon skeleton. The synthesis of N-substituted polyether-block-amide copolymers has involved the ring-opening polymerization of N-acetyl-ε-caprolactam, showing that the nitrogen of the caprolactam can be functionalized prior to more complex reactions. mdpi.com
The following table outlines potential sites and types of modifications on the azepane ring structure.
| Position on Azepane Ring | Type of Modification | Potential Synthetic Strategy |
| C3 | Introduction of substituents | Enolate chemistry, followed by alkylation |
| C4, C5, C6, C7 | Introduction of functional groups (e.g., hydroxyl, ketone) | Synthesis from pre-functionalized cyclohexanones via Beckmann rearrangement acs.org |
| N1 | Substitution (if benzoyl group is absent) | Deprotonation with a strong base followed by reaction with an electrophile (e.g., benzyl (B1604629) chloride) prepchem.com |
Linker Chemistry in Conjugates of this compound
The development of drug conjugates, where a potent cytotoxic molecule is linked to a targeting moiety like an antibody or a small molecule ligand, is a major area of pharmaceutical research. The linker plays a critical role in the stability and release of the payload. This compound, as a microtubule inhibitor, is a candidate for such conjugation.
Research Findings: The design of conjugates involves linking pharmacophores through linkers that can be either stable (non-cleavable) or designed to be cleaved under specific conditions (cleavable). preprints.org Small molecule-drug conjugates (SMDCs) utilize a small-molecule ligand to deliver a cytotoxic payload, offering advantages like better tissue penetration compared to larger antibody-drug conjugates (ADCs). nih.gov
Linker chemistry is diverse and tailored to the payload and release mechanism. Common cleavable linkers include:
Hydrazones: Cleaved in the acidic environment of endosomes and lysosomes.
Disulfides: Cleaved by intracellular glutathione.
Peptides: Cleaved by specific proteases, such as cathepsins, which are often overexpressed in tumor cells. A common example is the valine-citrulline (Val-Cit) linker.
β-glucuronides: Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.
For this compound, a linker could potentially be attached via one of the hydroxyl groups generated from demethylation of the methoxy substituents (see section 3.3.1) or by modifying the azepane ring to include a functional handle (e.g., an amino or carboxyl group).
The table below summarizes different linker types and their release mechanisms, which could be applied to create conjugates of this compound derivatives.
| Linker Type | Release Mechanism | Example |
| pH-Sensitive | Acid-catalyzed hydrolysis (e.g., in lysosomes) | Hydrazone |
| Enzyme-Cleavable | Protease-mediated cleavage (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) |
| Reduction-Sensitive | Cleavage by glutathione | Disulfide bond |
| Non-Cleavable | Proteolytic degradation of the antibody | Thioether (e.g., from a maleimide) |
Advanced Spectroscopic and Structural Characterization of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR, DEPT, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental spectra for 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one are not publicly available, the expected chemical shifts can be predicted based on its constituent parts: the azepan-2-one (B1668282) (caprolactam) ring and the 3,4,5-trimethoxybenzoyl group.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The 3,4,5-trimethoxybenzoyl moiety features two equivalent protons on the aromatic ring, which would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).
Methoxy (B1213986) Protons: Two distinct singlets would be expected for the methoxy groups. The two methoxy groups at positions 3 and 5 are equivalent and would produce a single peak integrating to six protons, while the methoxy group at position 4 would produce a separate peak integrating to three protons. These would likely appear in the δ 3.5-4.0 ppm range. chemicalbook.com
Azepan-2-one Protons: The protons on the seven-membered lactam ring would show complex splitting patterns (multiplets) in the aliphatic region (δ 1.5-3.5 ppm) due to coupling with adjacent protons. The proton at the C3 position, being adjacent to the benzoyl group, would likely be shifted downfield. The N-H proton of the lactam would appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for each carbon.
Carbonyl Carbons: Two signals in the downfield region (δ 165-200 ppm) would correspond to the ketone carbonyl and the amide carbonyl of the lactam ring. The ketone carbon is expected to be further downfield.
Aromatic Carbons: The trimethoxyphenyl ring would show several signals in the δ 100-160 ppm range. Based on data for 3,4,5-trimethoxy benzoic acid, characteristic peaks are expected around δ 107, 126, 142, and 153 ppm. chemicalbook.comchemicalbook.com
Methoxy Carbons: The methoxy carbons would appear as sharp signals around δ 56-61 ppm. chemicalbook.comchemicalbook.com
Aliphatic Carbons: The five sp³-hybridized carbons of the azepan-2-one ring would resonate in the upfield region (δ 20-50 ppm).
DEPT and 2D NMR: To make unambiguous assignments, advanced NMR techniques are utilized.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding the assignment of the aliphatic and methoxy signals.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming connectivity within the azepan-2-one ring. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the benzoyl group and the C3 position of the lactam ring. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
|---|---|---|
| Ketone Carbonyl (C=O) | - | 190-200 |
| Amide Carbonyl (C=O) | - | 170-180 |
| Aromatic C-H | ~7.2 (s, 2H) | 105-110 |
| Aromatic C-O | - | 150-155 |
| Aromatic C-C=O | - | 125-130 |
| Methoxy (OCH₃) | 3.8-4.0 (s, 9H) | 56-61 |
| Amide N-H | 5.5-8.0 (br s, 1H) | - |
| Aliphatic CH/CH₂ | 1.5-3.5 (m) | 20-50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the exact molecular weight of this compound. rsc.orgrsc.org This allows for the calculation of its elemental formula with high accuracy, serving as a definitive confirmation of its composition.
Electron Impact (EI) ionization would induce fragmentation, providing a unique fingerprint for the molecule. The fragmentation pattern can be predicted by identifying the weakest bonds and most stable resulting fragments.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. libretexts.orgmiamioh.edu This could lead to the formation of the 3,4,5-trimethoxybenzoyl cation (m/z 195) or fragments related to the azepan-2-one ring.
Loss of Methoxy Groups: Ethers can fragment with the loss of alkoxy radicals. The loss of a methyl group (CH₃, 15 Da) or a methoxy group (OCH₃, 31 Da) from the trimethoxybenzoyl moiety is a likely pathway.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the ketone and the azepan-2-one ring could occur.
Table 2: Predicted Key Fragments in the Mass Spectrum
| Fragment Structure | Predicted m/z | Origin |
|---|---|---|
| [M]+• (Molecular Ion) | 307 | Parent Molecule |
| [C₁₀H₁₁O₄]⁺ | 195 | 3,4,5-Trimethoxybenzoyl cation |
| [M - CH₃]⁺ | 292 | Loss of a methyl radical |
| [M - OCH₃]⁺ | 276 | Loss of a methoxy radical |
| [C₇H₅O₃]⁺ | 137 | Loss of two methoxy groups from benzoyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. rsc.org It is an excellent method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
C=O Stretching: Two distinct and strong absorption bands for the two carbonyl groups would be prominent. The ketone C=O stretch typically appears around 1680-1720 cm⁻¹, while the amide C=O (lactam) stretch is found around 1650-1680 cm⁻¹. libretexts.orgnist.gov
N-H Stretching: The N-H bond of the lactam ring would give rise to a moderate to strong band around 3200-3400 cm⁻¹. Its broadness would indicate hydrogen bonding. spectroscopyonline.com
C-H Stretching: Signals just above 3000 cm⁻¹ would correspond to the aromatic C-H bonds, while signals just below 3000 cm⁻¹ would be due to the aliphatic C-H bonds of the azepan-2-one ring. vscht.cz
C=C Stretching: Aromatic ring stretching vibrations would produce one or more bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-O Stretching: Strong stretching vibrations for the aryl-ether C-O bonds would be visible in the 1200-1300 cm⁻¹ region, and another band for the alkyl-ether C-O bonds around 1000-1100 cm⁻¹. libretexts.org
Table 3: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (Lactam) | 3200-3400 (broad) |
| Aromatic C-H Stretch | Aryl | 3000-3100 |
| Aliphatic C-H Stretch | Alkane | 2850-2960 |
| C=O Stretch | Ketone | 1680-1720 (strong) |
| C=O Stretch | Amide (Lactam) | 1650-1680 (strong) |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Aryl Ether | 1200-1300 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com
This analysis would unambiguously confirm the molecular connectivity and provide invaluable insight into the molecule's conformation in the solid state. Key structural features that would be determined include:
The planarity of the benzoyl group.
The precise conformation (e.g., chair, boat) of the seven-membered azepan-2-one ring.
The dihedral angle between the plane of the aromatic ring and the carbonyl group.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the lactam N-H and carbonyl oxygen atoms, and potential π–π stacking of the aromatic rings. mdpi.com
While no crystal structure has been reported for this specific compound, the technique remains the gold standard for absolute structure confirmation. nih.govmdpi.com
High-Resolution Chromatography Techniques (HPLC, GC-MS) for Purity and Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential techniques for assessing the purity of a synthesized compound and for its quantification.
HPLC: Reversed-phase HPLC (RP-HPLC) would be the most common method for analyzing the purity of this compound. srce.hr
Methodology: The compound would be dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase (e.g., C18). srce.hr A polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used for elution, often in a gradient mode. researchgate.netgoogle.com
Analysis: Detection using a UV detector would be effective due to the presence of the trimethoxybenzoyl chromophore. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. HPLC can also be scaled up for preparative purification. bas.bg
GC-MS: For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Given its molecular weight and multiple polar functional groups, derivatization might be necessary to increase its volatility. The technique provides separation based on boiling point and polarity, with the mass spectrometer serving as a detector to identify the components of the mixture based on their mass spectra.
Advanced Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis for binding studies)
Beyond basic structural confirmation, advanced spectroscopic methods can probe the compound's interactions and behavior.
UV-Vis Spectroscopy: The 3,4,5-trimethoxybenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. A UV-Vis spectrum in a solvent like methanol or ethanol (B145695) would show characteristic absorption maxima (λ_max). This spectrum is useful for quantitative analysis (using the Beer-Lambert law) and for studying electronic transitions within the molecule.
Furthermore, UV-Vis spectroscopy is a powerful tool for studying binding interactions. researchgate.net If the compound is investigated for its ability to bind to a biological target like a protein or DNA, changes in the UV-Vis spectrum upon addition of the target can provide evidence of binding. A shift in the absorption maximum (either a bathochromic/red shift or hypsochromic/blue shift) or a change in molar absorptivity (hyperchromism or hypochromism) would indicate that the electronic environment of the chromophore has been altered due to the interaction. nih.gov
Fluorescence Spectroscopy: If the molecule exhibits fluorescence, this technique can offer even more sensitive insights into binding events through changes in emission wavelength, quantum yield, or fluorescence polarization.
NMR Titration: For mechanistic insights into binding, 2D NMR experiments like ¹H-¹⁵N HSQC can be performed on an isotopically labeled binding partner (e.g., a protein). nih.gov Upon addition of this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can identify the binding site and characterize the strength of the interaction. nih.gov
Computational and Theoretical Investigations of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One
Molecular Docking Studies of 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding mode of a ligand. For this compound, molecular docking studies would be crucial in predicting its binding affinity and interaction patterns with various protein targets.
Given the structural features of the molecule, particularly the trimethoxyphenyl group which is present in a number of centrally active agents, potential biological targets could include receptors and enzymes within the central nervous system (CNS). Docking studies would involve preparing the three-dimensional structure of this compound and docking it into the binding sites of selected protein targets. The results are typically evaluated based on a scoring function that estimates the binding free energy.
Table 1: Representative Data from Molecular Docking Studies of Structurally Related Compounds
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Erlotinib (Reference) | EGFR | -23.49 | Met769, Lue694, Ala719, Leu820, Cys773 nih.gov |
| Thiazolo[3,2-a]pyridine derivative | α-amylase | -7.43 | Trp58, Tyr62, Gln63, His101, Asp197 plos.org |
| Triazole–Naphthalene Derivative | Phosphorylated tau | -9.1 | (Not specified) chemrxiv.org |
This table is illustrative and based on data from compounds with similar functional groups or potential biological targets.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These calculations can provide valuable information about properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for understanding a molecule's chemical behavior and its potential for interaction with biological targets.
For this compound, DFT calculations would typically be performed to optimize its molecular geometry and to calculate its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.
Studies on compounds containing the trimethoxyphenyl moiety have utilized DFT to elucidate their electronic characteristics. For example, DFT calculations on 3,4,5-trimethoxyphenyl α-acetoxymethyl phosphonates have been performed to understand their structural and electronic properties dntb.gov.ua. The molecular electrostatic potential (MEP) map, another output of these calculations, can visualize the electron density distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is critical for understanding intermolecular interactions.
Table 2: Predicted Electronic Properties from DFT Calculations on Analogous Compounds
| Property | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and binding interactions |
These values are hypothetical and based on typical ranges observed for organic molecules of similar size and complexity.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule and its interactions with a target protein over time. This method is particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking and for understanding the detailed mechanism of binding.
An MD simulation of this compound complexed with a biological target would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a period of time, typically nanoseconds to microseconds. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein.
MD simulations have been extensively used to study the dynamics of various biological systems, including those involving lactam-containing compounds. For instance, simulations of β-lactamase enzymes have provided insights into the flexibility of the active site and the effects of substrate binding nih.govnih.gov. For this compound, MD simulations would be invaluable in confirming the stability of its binding mode and in identifying key interactions that are maintained throughout the simulation, thus providing a more realistic picture of the ligand-target interaction.
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Implication for Ligand-Target Interaction |
| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD suggests the complex has reached equilibrium and is stable. |
| RMSF | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible regions of the protein that may be involved in ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bond interactions that contribute to binding stability. |
| Binding Free Energy (MM-PBSA/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a quantitative measure of the binding affinity. |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Azepan-2-one (B1668282) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
For azepan-2-one derivatives, a QSAR study would involve compiling a dataset of compounds with known biological activities (e.g., anticonvulsant activity) and calculating a wide range of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a subset of these descriptors with the observed activity.
QSAR studies have been successfully applied to various classes of compounds, including those with potential anticonvulsant properties. For example, QSAR studies on pyrazolyl pyridines and aminobenzothiazole derivatives have identified key structural features that are important for their anticonvulsant activity researchgate.netnih.gov. A QSAR model for this compound and its analogs could help in designing new derivatives with improved potency and a better safety profile.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional (0D/1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Wiener index | Molecular branching and shape |
| Geometrical (3D) | Molecular surface area, Volume | Three-dimensional size and shape |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |
In Silico Prediction of Potential Biological Activities and Interaction Profiles
In silico prediction of biological activities involves the use of computational tools and databases to forecast the likely pharmacological effects and interaction profiles of a chemical compound. These methods often leverage large datasets of known drug-target interactions and employ machine learning algorithms to predict the activity of new molecules.
For this compound, various online platforms and software can be used to predict its potential biological activities. These tools typically work by comparing the structural features of the query molecule to those of compounds with known activities. Predictions can range from general CNS activity to specific interactions with particular protein targets. The TOPS-MODE approach, for example, has been used to classify compounds as CNS-active or non-CNS-active based on their topological and structural features nih.govresearchgate.net.
Furthermore, in silico methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. For instance, predictions can be made about a compound's ability to cross the blood-brain barrier, its potential for metabolism by cytochrome P450 enzymes, and its likelihood of causing adverse effects.
Table 5: Examples of In Silico Predictions for a Novel Compound
| Prediction Area | Predicted Property | Relevance to Drug Development |
| Biological Activity | CNS activity, Enzyme inhibition, Receptor antagonism | Guides the selection of appropriate biological assays for experimental validation. |
| Pharmacokinetics (ADMET) | Blood-brain barrier penetration, Oral bioavailability, Metabolic stability | Helps in assessing the drug-likeness of a compound and identifying potential liabilities. |
| Toxicity | Mutagenicity, Carcinogenicity, Cardiotoxicity | Provides an early warning of potential safety issues. |
Mechanistic Biological Studies of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One Analogues
Cellular Pathway Modulation in In Vitro Models
Cell Cycle Arrest (e.g., G2/M phase arrest)
A significant body of evidence indicates that analogues of 3-(3,4,5-trimethoxybenzoyl)azepan-2-one, particularly those investigated for their anticancer properties, induce cell cycle arrest at the G2/M phase. This disruption of the cell cycle is a key mechanism of their anti-proliferative effects. For instance, a novel 1,3-diarylpropane compound, 1-(3',4',5'-trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane, has been shown to cause a concentration-dependent increase in the population of HepG2 human hepatoma cells in the G2/M phase. nih.gov This effect is attributed to the compound's ability to depolymerize microtubules, which are essential for the formation of the mitotic spindle during cell division. nih.gov
Similarly, chalcone (B49325) derivatives incorporating the 3,4,5-trimethoxybenzoyl scaffold have been observed to induce G2/M arrest in various cancer cell lines. mdpi.comnih.gov One such chalcone derivative, 1C, was found to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells by arresting them in the G2/M phase. mdpi.com Another study on a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone hybrid demonstrated its capacity to cause cell cycle arrest at the G2/M stage in HepG2 and MCF7 cells. waocp.org
Furthermore, research on 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which are bioisosteres of previously studied active thiazole (B1198619) analogues, also points to G2/M phase arrest as a typical outcome for these antimitotic agents. cardiff.ac.uk The soy-derived isoflavone, genistein, has also been shown to induce G2/M phase arrest in human bladder transitional cell carcinoma T24 cells. mdpi.com This was associated with the downregulation of cyclin A and cyclin B1. mdpi.com A study on timosaponin AIII in breast cancer cells further supports this mechanism, showing an increase in the percentage of cells in the G2/M phase, which was linked to the activation of the DNA damage response pathway. frontiersin.org
Induction of Apoptosis and Associated Caspase Activation
In addition to cell cycle disruption, analogues of this compound are potent inducers of apoptosis, or programmed cell death. This process is often mediated by a cascade of enzymes known as caspases.
One of the key apoptotic pathways initiated by these compounds is the intrinsic, or mitochondrial, pathway. For example, a 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan analogue, compound 3h, was shown to induce apoptosis through the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov This activation was linked to the release of cytochrome c from the mitochondria. nih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway, while caspase-8 is typically associated with the extrinsic pathway, suggesting a potential crosstalk between the two.
Similarly, a 1,3-diarylpropane analogue induced caspase-dependent apoptosis in HepG2 cells, which was associated with an increase in the levels of death receptors DR4 and DR5, the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This was accompanied by a reduction in the mitochondrial membrane potential and the release of cytochrome c. nih.gov The induction of apoptosis by a ciprofloxacin chalcone hybrid in HepG2 and MCF7 cells was also confirmed. waocp.org
Further evidence comes from studies on genistein, which induced the activation of caspase-3, -8, and -9 in T24 bladder cancer cells. mdpi.com The chalcone derivative 1C also triggered apoptosis in ovarian cancer cells. mdpi.com These findings underscore a common mechanistic theme for this class of compounds: the initiation of a caspase-driven apoptotic program that ultimately leads to cell death.
Impact on Cell Proliferation and Viability in Specific Cell Lines (e.g., K562, MCF-7, HCT116)
Analogues of this compound have demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including the chronic myelogenous leukemia cell line K562, the breast adenocarcinoma cell line MCF-7, and the colorectal carcinoma cell line HCT116.
A series of 3,4,5-trimethoxylated chalcones were evaluated for their ability to inhibit the proliferation of HCT116 cells, with several compounds showing notable activity. nih.gov In another study, analogues of RITA (a small molecule that reactivates p53) with a similar heterocyclic structure showed antiproliferative activity against K562, MCF-7, and HCT116 cells. researchgate.net One analogue, in particular, exhibited an IC50 value of 28 nM in MCF-7 cells and 100 nM in HCT116 cells. researchgate.net
The anti-proliferative effects of 1-(3′,4′,5′-trimethoxybenzoyl)-3-anilino-5-amino 1,2,4-triazoles were tested against a panel of seven human cancer cell lines, with some derivatives showing potent activity. cardiff.ac.uk Furthermore, (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated, with one compound exhibiting high potency against HeLa, HT29, and MCF-7 cell lines with IC50 values of 0.37, 0.16, and 0.17 μM, respectively. nih.gov
The table below summarizes the reported IC50 values for various analogues in the specified cell lines.
| Compound Analogue Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| RITA Analogue (1f) | MCF-7 | 0.028 | researchgate.net |
| RITA Analogue (1f) | HCT116 | 0.100 | researchgate.net |
| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone (9e) | MCF-7 | 0.17 | nih.gov |
| 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole (3c) | BNL 1ME A.7R.1 | 0.0034 | cardiff.ac.uk |
Mechanistic Studies of Biological Activity in Pre-clinical In Vivo Models (non-human, non-clinical focus)
E.g., Anti-angiogenic Activity in Pre-clinical Models
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Several analogues of this compound have demonstrated potent anti-angiogenic activity in preclinical in vivo models.
For instance, the 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole analogue, compound 3c, was shown to almost completely eliminate the growth of syngeneic hepatocellular carcinoma in Balb/c mice, suggesting its potential as an antimitotic and vascular disrupting agent. cardiff.ac.uk In another study, a multi-targeted receptor tyrosine kinase inhibitor, SIM010603, which inhibits VEGFR-2 and PDGFR-β, was found to inhibit corneal angiogenesis in mice and reduce tumor microvascular density in xenograft models. nih.gov
A review of anti-angiogenic drugs highlights the effectiveness of various agents in preclinical models, such as a 67% reduction in capillary growth in vitro and a 95% reduction in vivo in embryonic angiogenesis assays in zebrafish and Matrigel plug assays in mice for one inhibitor. oaepublish.com Another study on (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) showed significant repression of angiogenesis in a chorioallantoic membrane (CAM) model of embryonated chicken eggs. nih.gov
The table below presents a summary of the in vivo anti-angiogenic activity of selected analogues.
| Compound Analogue | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|
| 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole (3c) | Hepatocellular carcinoma in Balb/c mice | Almost complete elimination of tumor growth | cardiff.ac.uk |
| SIM010603 | Mouse cornea angiogenesis assay | Inhibition of corneal angiogenesis | nih.gov |
| (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) | Chorioallantoic membrane (CAM) assay | Significant repression of angiogenesis | nih.gov |
| Unnamed Inhibitor | Zebrafish and Matrigel plug assays in mice | 95% reduction in embryonic angiogenesis | oaepublish.com |
E.g., Anti-hyperalgesic Activity in Rodent Models
While the primary focus of research on this compound analogues has been on their anti-cancer properties, some related heterocyclic structures have been investigated for their potential in pain management. However, direct evidence for the anti-hyperalgesic or antinociceptive activity of this compound or its close analogues is limited in the current scientific literature.
Studies on structurally related but distinct compound classes have shown promise. For example, certain pyrrolo[1,2-a]quinazoline derivatives, which are analogues of naturally occurring vasicinone (B1682191) alkaloids, have been synthesized and are considered for their potential biological activities. beilstein-journals.org While not directly tested for anti-hyperalgesia, their structural similarity to bioactive natural products suggests a potential for diverse pharmacological effects.
It is important to note that without specific preclinical studies on this compound or its direct analogues in rodent models of pain, any discussion on its anti-hyperalgesic activity remains speculative.
Structure Activity Relationship Sar Investigations of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One Analogues
Impact of Substituents on the Trimethoxybenzoyl Moiety
The 3,4,5-trimethoxyphenyl group is a characteristic structural feature in numerous biologically active compounds, including inhibitors of tubulin polymerization. nih.gov Research into analogues where this moiety is part of the core structure often maintains the 3',4',5'-trimethoxy substitution pattern, as it is considered a critical requirement for activity. nih.govnih.gov
In studies of related scaffolds, such as 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, the trimethoxybenzyl portion was consistently retained while modifications were made elsewhere on the molecule. This highlights the perceived importance of these three methoxy (B1213986) groups for achieving the desired biological effect. nih.gov For instance, in a series of potent 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, this specific phenyl substitution was kept unchanged throughout the investigation due to its established role in potent tubulin inhibitors. nih.gov The substitution pattern on the benzoyl ring is therefore a key determinant of interaction with biological targets, and deviations from the 3,4,5-trimethoxy arrangement are often detrimental to activity.
Influence of Azepane Ring Substitutions and Conformation
Modifications to the azepane ring, including the introduction of substituents and alterations in its conformation, have a profound impact on the pharmacological properties of azepanone-based inhibitors. Studies on related azepan-3-one (B168768) inhibitors of cathepsin K demonstrate that even small alkyl substitutions on the seven-membered ring can lead to widely varied inhibitory potency and pharmacokinetic profiles. researchgate.net
The specific regiochemistry and stereochemical configuration of these substituents are critical. For example, the introduction of methyl groups at the 5-, 6-, or 7-positions of the azepanone core can significantly modulate activity compared to the unsubstituted parent analogue. researchgate.net Conformational analysis through methods like X-ray crystallography has been used to rationalize the observed differences in activity among these closely related analogues. researchgate.net These findings underscore the potential for optimizing the properties of azepanone-based compounds by making precise substitutions to the core ring structure, thereby influencing its binding conformation. researchgate.net
| Compound Analogue | Modification | Impact on Activity/Properties | Reference |
|---|---|---|---|
| 4S-7-cis-methylazepanone | Methyl group at C7 of azepanone ring | High potency (K(i,app) = 0.041 nM vs human cathepsin K) and improved oral bioavailability (89% in rat) | researchgate.net |
| Parent 4S-azepanone | Unsubstituted azepanone ring | Lower potency (K(i,app) = 0.16 nM) and lower oral bioavailability (42% in rat) compared to substituted analogue | researchgate.net |
Effect of Bridging Linkers and Heterocyclic Scaffolds on Activity
The nature of the central heterocyclic scaffold and any bridging linkers plays a pivotal role in defining the biological activity of analogues. Replacing the azepan-2-one (B1668282) ring with other heterocyclic systems or modifying the linker between the phenyl rings can lead to significant changes in potency and selectivity.
In one study, the azepan-2-one core was conceptually replaced with a quinazolinone scaffold, and a mercapto (-S-) group was used as a linker. nih.gov This led to the development of a novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones. Within this series, further modifications to the group attached to the sulfur atom dramatically influenced antitumor activity. nih.gov For example, attaching an N-(4-chlorophenyl)acetamide group resulted in a compound with a mean growth inhibitory concentration (GI50) of 17.90 µM, while an N-(3,4,5-trimethoxybenzyl)propanamide substituent yielded a highly potent compound with a GI50 of 6.33 µM. nih.gov
Similarly, investigations into benzo[b]furan derivatives as tubulin polymerization inhibitors revealed the importance of the heterocyclic core. nih.gov In another example, studies on 4-thiazolidinone (B1220212) derivatives showed that the substituent at position 5 of the heterocycle was a necessary requirement for anticancer effects, and the nature of substituents at the N3 position was also critical. mdpi.com This demonstrates that both the core scaffold and the linkers or substituents attached to it are key areas for modification in the design of new, potent analogues.
| Compound | Core Scaffold | Linker/Substituent | Mean GI50 (µM) | Reference |
|---|---|---|---|---|
| Compound 7 | Quinazolinone | -S-CH2-C(O)NH-Ph-4-Cl | 17.90 | nih.gov |
| Compound 19 | Quinazolinone | -S-CH(CH3)-C(O)NH-CH2-Ph-(3,4,5-OMe)3 | 6.33 | nih.gov |
Positional Isomerism and Stereochemical Effects on Biological Interaction
In the case of methyl-substituted azepanone cathepsin K inhibitors, the specific position (5-, 6-, or 7-) and the stereochemistry (e.g., cis vs. trans, R vs. S) of the methyl group resulted in compounds with widely different potencies and pharmacokinetic profiles. researchgate.net For instance, the 4S-7-cis-methylazepanone analogue was identified as having particularly high potency and bioavailability. researchgate.net
Furthermore, forcing the molecular conformation can have a dramatic effect on activity. In a series of 2-(3′,4′,5′-trimethoxy)benzoyl-benzo[b]furan derivatives, a tetracyclic compound was synthesized to lock the conformation, forcing the phenyl of the benzoyl moiety and the 3-position of the benzo[b]furan skeleton to be coplanar. nih.gov Such strategies, which explore the impact of positional isomerism and restrict conformational flexibility, are essential for understanding the precise stereochemical requirements for optimal biological interaction.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a fundamental component of lead optimization, serving to identify the essential three-dimensional arrangement of chemical features required for biological activity. unina.ityoutube.com A pharmacophore model typically includes features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, along with their spatial relationships. youtube.com For a molecule like 3-(3,4,5-trimethoxybenzoyl)azepan-2-one, a pharmacophore model would likely highlight the hydrogen bond accepting capabilities of the carbonyl groups and methoxy oxygen atoms, as well as the hydrophobic and aromatic nature of the phenyl ring.
Once a pharmacophore model is established from a series of active compounds, it can be used for several lead optimization tasks:
Virtual Screening: The model can be used to search large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov
SAR Interpretation: The model provides a rational framework for understanding the observed structure-activity relationships, explaining why certain modifications enhance activity while others diminish it. nih.gov
Rational Drug Design: It guides the design of new analogues by indicating which parts of the molecule are essential for binding and which can be modified to improve other properties like solubility or metabolic stability. youtube.comnih.gov
A common lead optimization protocol involves identifying key conformational features and functional groups, which helps to bridge the gap between in vitro binding assays and cellular activity. nih.gov By systematically modifying the lead compound based on the pharmacophore model and SAR data, researchers can develop new analogues with improved potency and better drug-like properties. nih.gov
Future Research Directions and Challenges in the Study of 3 3,4,5 Trimethoxybenzoyl Azepan 2 One
Development of Novel Synthetic Pathways for Complex Analogues
A significant avenue for future research lies in the creation of more complex analogues of 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one to explore a wider chemical space. The development of novel synthetic strategies is paramount to this effort. Current synthetic approaches to similar heterocyclic structures often involve multi-step processes. For instance, the synthesis of related azabenzocycloheptenones has been achieved through the cyclisation of N-substituted-β-alanyl chlorides. rsc.org Future work could focus on developing more efficient, stereoselective, and versatile synthetic routes.
Challenges in this area include the management of functional group compatibility and the control of stereochemistry at the C3 position of the azepan-2-one (B1668282) ring. The exploration of modern synthetic methodologies, such as C-H activation, flow chemistry, and multicomponent reactions, could provide innovative solutions to these challenges. For example, a Petasis three-component reaction could potentially be adapted to generate key intermediates for library synthesis. researchgate.net The development of solid-phase synthesis techniques would also facilitate the generation of a diverse library of analogues for high-throughput screening. combichemistry.com
Table 1: Potential Synthetic Strategies for Analogue Development
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Combinatorial Chemistry | Rapid generation of a large library of analogues. combichemistry.com | Purification and characterization of individual compounds. |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Initial setup costs and optimization of reaction conditions. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral analogues. | Development of specific catalysts for the azepan-2-one scaffold. |
| C-H Functionalization | Direct modification of the core structure, reducing step count. | Regioselectivity and catalyst development. |
Deeper Mechanistic Elucidation of Compound-Target Interactions
While the biological targets of this compound are not yet fully characterized, related compounds containing the 3,4,5-trimethoxybenzoyl moiety are known to interact with various biological targets, most notably tubulin. nih.govnih.govnih.gov A critical future direction is to determine if this compound or its analogues also function as tubulin polymerization inhibitors. Research should focus on detailed biochemical and biophysical assays to confirm target engagement and to characterize the binding site, which for many similar compounds is the colchicine-binding site on β-tubulin. nih.govnih.gov
Understanding the precise molecular mechanism of action is a significant challenge. This will require a combination of techniques, including X-ray crystallography of the compound-target complex, cryo-electron microscopy, and hydrogen-deuterium exchange mass spectrometry. Furthermore, investigating downstream cellular consequences of target engagement, such as cell cycle arrest and induction of apoptosis, will be crucial. nih.gov Studies on related compounds have shown that they can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. nih.gov
Exploration of Undiscovered Biological Activities through High-Throughput Screening
The full biological potential of this compound remains largely untapped. High-throughput screening (HTS) offers a powerful approach to systematically test the compound and a library of its analogues against a wide array of biological targets and cellular models. combichemistry.comnih.gov This could uncover entirely new therapeutic applications beyond the expected anti-cancer activity. For example, screening against panels of kinases, G-protein coupled receptors (GPCRs), or infectious agents like bacteria, fungi, and viruses could yield novel hits. nih.gov
The primary challenge in HTS is the development of robust and relevant assays. rsc.org Cell-based assays are often preferred as they provide information in a more physiologically relevant context. combichemistry.com The use of advanced HTS technologies, such as high-content imaging and mass spectrometry-based screening, can provide rich, multi-parametric data, increasing the chances of identifying promising lead compounds. rsc.org
Table 2: Potential Areas for High-Throughput Screening
| Target Class/Area | Rationale | Example Screening Assays |
|---|---|---|
| Antiproliferative Activity | The trimethoxybenzoyl moiety is common in anti-cancer agents. nih.gov | Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines. |
| Antimicrobial Activity | Azepane-containing structures have shown antimicrobial effects. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |
| Antiviral Activity | Triterpenoid derivatives with azepano rings have shown antiviral potency. nih.gov | Plaque reduction assays or reporter gene assays for various viruses. |
| Enzyme Inhibition | The scaffold may interact with various enzymes. | Biochemical assays against a panel of purified enzymes (e.g., kinases, proteases). |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. Future research should leverage these techniques for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Once a primary biological target is identified, structure-based drug design (SBDD) can be employed using its three-dimensional structure. Molecular docking studies can predict the binding modes of new analogues and guide the design of modifications that enhance binding affinity. nih.govmdpi.com
A significant challenge is the accuracy of scoring functions used in molecular docking to predict binding affinity. Therefore, predictions should be validated experimentally. Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, can also be applied, particularly if a high-resolution structure of the target is unavailable. These models can identify key structural features that correlate with biological activity.
Investigation of Metabolism and Pharmacokinetics in Research Contexts (non-clinical)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in early-stage research. Non-clinical in vitro and in vivo studies will be essential to profile the pharmacokinetic behavior of this compound. In vitro assays using liver microsomes or hepatocytes can identify major metabolic pathways and potential drug-drug interactions. For instance, it is known that some complex molecules undergo oxidative ring-opening as a primary metabolic pathway. nih.gov Given the presence of ester-like and amide bonds, hydrolysis by plasma esterases and amidases is also a potential metabolic route. mdpi.com
The main challenge is predicting human pharmacokinetics from non-clinical data. Cross-species differences in drug metabolism are common. nih.gov Therefore, conducting studies in multiple species can provide a more comprehensive understanding. The identification of major metabolites is also crucial, as they may have their own biological activity or toxicity. nih.gov
Opportunities for Collaborative Academic Research Initiatives
The comprehensive investigation of a novel chemical entity like this compound requires a multidisciplinary approach that is often best fostered through collaborative research. Opportunities abound for partnerships between synthetic chemists, pharmacologists, computational biologists, and structural biologists. Academic consortia and open-science initiatives can pool resources, expertise, and data to accelerate the research process.
Establishing effective collaborations presents its own set of challenges, including intellectual property management, data sharing protocols, and effective communication across different scientific disciplines. However, the synergistic potential of such collaborations to overcome the significant hurdles in early-stage drug discovery and to fully explore the scientific value of this compound is immense.
Q & A
Q. How should researchers design stability studies for this compound?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the azepanone ring).
- pH Stability : Test solubility and stability in buffers (pH 1–10) to simulate physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
